molecular formula C10H13ClN2O B14153350 N-(5-chloropyridin-2-yl)pentanamide CAS No. 13694-85-4

N-(5-chloropyridin-2-yl)pentanamide

Cat. No.: B14153350
CAS No.: 13694-85-4
M. Wt: 212.67 g/mol
InChI Key: PXFQRDYMGCMXAD-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)pentanamide is a pyridine-derived amide compound characterized by a pentanamide chain attached to the 2-amino position of a 5-chloropyridine ring. The compound is synthesized via acylation of 5-chloro-2-aminopyridine under optimized conditions, achieving high yields (87–91%) .

Properties

CAS No.

13694-85-4

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)pentanamide

InChI

InChI=1S/C10H13ClN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h5-7H,2-4H2,1H3,(H,12,13,14)

InChI Key

PXFQRDYMGCMXAD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)pentanamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)pentanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(5-chloropyridin-2-yl)pentanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The pentanamide chain in the target compound provides greater conformational flexibility than rigid aromatic substituents (e.g., iodobenzamide in or phenylsulfanyl groups in ). This flexibility may improve membrane permeability compared to bulkier analogs.
  • Heterocyclic Modifications: Replacing the pyridine core with a quinoline (as in ) or thiazole (as in ) alters electronic properties and binding interactions. Thiazole-containing analogs exhibit antibacterial activity, suggesting heterocycle choice critically impacts biological function .

Key Observations :

  • Bioactivity Trends : Thiazole-linked pentanamide derivatives (e.g., ) show moderate antibacterial activity, while shorter-chain chloropyridinamide analogs (e.g., ) exhibit antioxidative properties. The absence of direct data for the target compound implies further experimental validation is needed.

Research Findings and Implications

Synthetic Efficiency : The high yield (87–91%) of N-(5-chloropyridin-2-yl)pentanamide surpasses many analogs, making it a viable candidate for scale-up .

Structure-Activity Relationships (SAR): Chain Length: Pentanamide chains balance flexibility and hydrophobicity, whereas shorter chains (e.g., propanamide in ) may favor antioxidative activity via improved radical scavenging. Heterocyclic Substitution: Thiazole or quinoline cores enhance antibacterial or receptor-binding profiles compared to pyridine alone .

Contradictions and Gaps: While iodobenzamide derivatives (e.g., ) are highly lipophilic, their therapeutic utility remains unverified.

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